N-beta-Aminoethyl-gly-oet 2hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

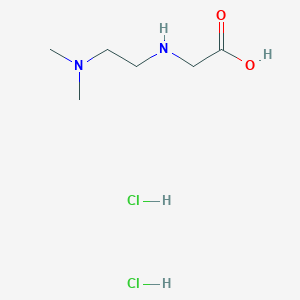

ethyl 2-(2-aminoethylamino)acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c1-2-10-6(9)5-8-4-3-7;;/h8H,2-5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKQTVNTKKSWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Role of N-beta-Aminoethyl-gly-oet 2hcl: A Technical Perspective for Researchers

For immediate release

Shanghai, China – December 26, 2025 – N-beta-Aminoethyl-gly-oet 2hcl, chemically known as N-β-Aminoethyl-Glycine ethyl ester dihydrochloride, is a molecule of significant interest within the realms of pharmaceutical development and biochemical research. This technical guide serves to elucidate the function and applications of this compound for researchers, scientists, and professionals in drug development. Contrary to what its name might imply, this compound is not recognized for a direct mechanism of action on biological systems. Instead, its primary role is that of a versatile chemical intermediate—a foundational "building block" for the synthesis of a wide array of more complex, biologically active molecules.

Core Functionality: A Versatile Synthetic Intermediate

The principal utility of this compound lies in its unique chemical structure, which makes it an ideal precursor in multi-step organic synthesis. Its application spans various fields, from the development of novel therapeutics to the formulation of cosmetic products.

Key Application Areas:

-

Pharmaceutical Synthesis: The compound is a crucial starting material in the synthesis of various pharmaceuticals.[1] It is particularly noted for its use in the creation of drugs targeting neurological disorders and in the development of peptide-based therapeutics.[1] Its structure allows for the introduction of specific functionalities into larger molecules, a critical step in designing drugs with desired therapeutic effects.

-

Biochemical Research: In the laboratory, this compound is employed in studies concerning amino acid metabolism and protein synthesis.[1] Its role as a synthetic block aids researchers in constructing custom molecules to probe cellular functions.[1]

-

Chelating Agent: The molecule is also recognized for its capacity to act as a chelating agent, capable of binding to metal ions. This property can be leveraged to enhance the solubility and stability of metal ions in various solutions.[1]

-

Cosmetic Formulations: Within the cosmetics industry, it is incorporated into skincare products for its moisturizing properties, contributing to improved skin hydration.[1]

-

Nutritional Supplements: There are also applications in the formulation of nutritional supplements, where it may contribute to enhancing the bioavailability of essential nutrients.[1]

Elucidating its Synthetic Utility: A Logical Workflow

The value of this compound is best understood through a generalized synthetic workflow. Researchers utilize this compound as a foundational element, modifying and combining it with other molecules to achieve a final product with a specific biological activity.

The Absence of an Intrinsic Mechanism of Action

It is critical for the scientific community to understand that this compound is not marketed or studied as a compound with its own therapeutic effect. Searches for a direct mechanism of action, specific signaling pathways it modulates, or quantitative data from biological assays have not yielded any results. The available literature consistently points to its role as a precursor. Therefore, the creation of detailed signaling pathway diagrams, tables of quantitative biological data, or specific experimental protocols for its mechanism of action is not applicable.

Conclusion

References

An In-depth Technical Guide on the Synthesis and Characterization of N-β-Aminoethyl-glycine ethyl ester dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of N-β-Aminoethyl-glycine ethyl ester dihydrochloride, a versatile building block in pharmaceutical and biochemical research. Due to the limited availability of a complete, published experimental protocol, this document presents a plausible and detailed synthetic method based on established chemical principles and related literature. The characterization data presented is a combination of reported properties and predicted spectroscopic data based on analogous structures.

Compound Overview

N-β-Aminoethyl-glycine ethyl ester dihydrochloride, also known as ethyl 2-((2-aminoethyl)amino)acetate dihydrochloride, is a valuable intermediate in the synthesis of various biologically active molecules, including peptide-based drugs.[1] Its structure incorporates a primary and a secondary amine, as well as an ethyl ester, providing multiple points for chemical modification. The dihydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Physicochemical Properties of N-β-Aminoethyl-glycine ethyl ester dihydrochloride

| Property | Value | Reference |

| Systematic Name | Ethyl 2-((2-aminoethyl)amino)acetate dihydrochloride | N/A |

| Common Name | N-β-Aminoethyl-gly-oet 2hcl | N/A |

| CAS Number | 24123-04-4 | [2][3] |

| Molecular Formula | C₆H₁₄N₂O₂ · 2HCl | [2][3] |

| Molecular Weight | 219.11 g/mol | [2][3] |

| Appearance | White powder | [3] |

| Storage Conditions | Store at 0-8 °C | [3] |

Synthesis Protocol

The following is a proposed two-step synthesis for N-β-Aminoethyl-glycine ethyl ester dihydrochloride. The first step involves the N-alkylation of ethylenediamine with ethyl chloroacetate. The second step is the formation of the dihydrochloride salt.

Experimental Workflow

Caption: Proposed two-step synthesis workflow for N-β-Aminoethyl-glycine ethyl ester dihydrochloride.

Detailed Methodology

Step 1: Synthesis of N-(2-Aminoethyl)glycine ethyl ester (Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (a significant excess, e.g., 10 equivalents) in a suitable solvent such as acetonitrile.

-

Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃), to the reaction mixture.

-

Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1 equivalent) to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up:

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess ethylenediamine.

-

The crude product can be purified by vacuum distillation or column chromatography to yield the pure N-(2-Aminoethyl)glycine ethyl ester.

-

Step 2: Formation of N-β-Aminoethyl-glycine ethyl ester dihydrochloride

-

Dissolution: Dissolve the purified N-(2-Aminoethyl)glycine ethyl ester in anhydrous ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in ethanol (ethanolic HCl) until the solution is acidic.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum to obtain N-β-Aminoethyl-glycine ethyl ester dihydrochloride as a white powder.

Characterization

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in D₂O)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ¹H | ~3.2-3.4 | Multiplet | 4H | -NH-CH₂ -CH₂ -NH₂ |

| ¹H | ~3.8 | Singlet | 2H | -NH-CH₂ -COO- |

| ¹H | ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| ¹³C | ~14 | -O-CH₂-CH₃ | ||

| ¹³C | ~40-50 | -NH-CH₂ -CH₂ -NH₂ and -NH-CH₂ -COO- | ||

| ¹³C | ~63 | -O-CH₂ -CH₃ | ||

| ¹³C | ~170 | C =O |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3200-3400 | Stretching (amines) |

| C-H | 2850-3000 | Stretching (alkane) |

| C=O | ~1740 | Stretching (ester) |

| N-H | 1580-1650 | Bending (amine) |

| C-O | 1000-1300 | Stretching (ester) |

Logical Relationships

The synthesis of N-β-Aminoethyl-glycine ethyl ester dihydrochloride is fundamentally based on the nucleophilic character of the amino groups in ethylenediamine and the electrophilic nature of the carbon atom bearing the chlorine in ethyl chloroacetate.

Caption: Relationship between reactants, intermediate, and the final product.

Conclusion

This technical guide outlines the synthesis and characterization of N-β-Aminoethyl-glycine ethyl ester dihydrochloride. While a definitive, published protocol is not available, the proposed synthetic route via N-alkylation of ethylenediamine is chemically sound and provides a strong basis for laboratory synthesis. The predicted characterization data serves as a useful reference for researchers working with this compound. Further experimental validation of the proposed protocol and characterization is encouraged for precise and reproducible results.

References

An In-depth Technical Guide to N-β-Aminoethyl-glycine ethyl ester dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-β-Aminoethyl-glycine ethyl ester dihydrochloride, systematically known as ethyl 2-(2-aminoethylamino)acetate dihydrochloride and commonly abbreviated as N-β-Aminoethyl-gly-oet 2HCl, is a pivotal building block in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain of repeating N-(2-aminoethyl)glycine units. This modification confers unique properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation, making them valuable tools in diagnostics and therapeutic research.[1][] This technical guide provides a comprehensive overview of the physical and chemical properties of N-β-Aminoethyl-gly-oet 2HCl, detailed experimental protocols, and insights into its primary application.

Chemical and Physical Properties

N-β-Aminoethyl-glycine ethyl ester dihydrochloride is a white crystalline powder.[3] While some specific physical properties like a definitive melting and boiling point are not consistently reported in the literature, extensive data on its molecular characteristics and those of its constituent parts are available.

Table 1: Physicochemical Properties of N-β-Aminoethyl-glycine ethyl ester dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 24123-04-4 | [3] |

| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | [4] |

| Molecular Weight | 219.11 g/mol | [3] |

| Appearance | White powder | [3] |

| Purity | ≥ 99% (TLC) | [3] |

| Storage Temperature | 0-8 °C | [3] |

| Synonyms | N-BETA-AMINOETHYL-GLYCINE-ETHYL ESTER DIHYDROCHLORIDE, N-BETA-AMINOETHYL-GLYCINE-OET 2 HCL, N-beta-Aminoethyl-Gly-Oet dihydrochloride, N-b-Aminoethyl-Gly-OEt·2HCl, N-β-Aminoethyl-Gly-OEt · 2 HCl, 2-(2-(dimethylamino)ethylamino)acetic acid dihydrochloride | [4] |

Note: Specific quantitative data such as melting point, boiling point, and pKa for N-β-Aminoethyl-gly-oet 2HCl are not consistently available in public literature. For comparison, the related compound Glycine ethyl ester hydrochloride has a melting point in the range of 142-149 °C and is highly soluble in water.[5][6]

Experimental Protocols

The primary utility of N-β-Aminoethyl-glycine ethyl ester dihydrochloride is as a monomer in the solid-phase synthesis of Peptide Nucleic Acids (PNAs). Below is a generalized experimental protocol for the synthesis of a PNA oligomer using Fmoc (9-fluorenylmethyloxycarbonyl) protection chemistry.

Protocol: Solid-Phase PNA Synthesis using Fmoc Chemistry

This protocol outlines the key steps for the manual or automated synthesis of a PNA sequence on a solid support resin.

Materials:

-

Fmoc-protected PNA monomers (including those derived from N-β-Aminoethyl-gly-oet 2HCl)

-

Solid support resin (e.g., PAL resin)

-

Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) and Lutidine

-

Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)

-

Solvents: DMF, N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., m-cresol)

-

Diethyl ether

Procedure:

-

Resin Preparation: The solid support resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing PNA chain is removed by treatment with 20% piperidine in DMF. This is followed by extensive washing with DMF.

-

Monomer Activation: The carboxylic acid of the incoming Fmoc-PNA monomer is pre-activated for several minutes using a coupling reagent (e.g., HATU) and a mixture of bases (DIPEA and lutidine) in a solvent like NMP.[5]

-

Coupling: The activated monomer solution is added to the resin, and the coupling reaction is allowed to proceed to completion.

-

Capping (Optional): To block any unreacted amino groups, an optional capping step with a reagent like acetic anhydride can be performed.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2 through 6 are repeated for each subsequent monomer in the desired PNA sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the PNA oligomer is cleaved from the resin, and the nucleobase protecting groups are removed using a strong acid cocktail, typically TFA with scavengers.[5]

-

Precipitation and Purification: The cleaved PNA is precipitated from the cleavage mixture using cold diethyl ether. The crude PNA is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Diagram: Solid-Phase PNA Synthesis Workflow

Caption: Workflow for Solid-Phase Peptide Nucleic Acid (PNA) Synthesis.

Biological Context and Signaling

N-β-Aminoethyl-glycine ethyl ester dihydrochloride itself is not known to have direct biological activity or to be involved in specific signaling pathways. Its significance lies in its role as a fundamental component of PNAs, which are designed to interact with and modulate biological systems at the genetic level.

PNAs exert their effects primarily through sequence-specific binding to DNA or RNA, leading to the steric hindrance of cellular processes.[1] For instance, when a PNA oligomer binds to a target messenger RNA (mRNA) sequence, it can physically block the ribosome from translating the mRNA into a protein, a mechanism known as antisense inhibition.[1] Similarly, PNA can bind to double-stranded DNA to inhibit transcription, an antigene strategy.[1]

The cellular uptake of PNAs is a critical step for their in vivo and in vitro applications. Due to their neutral backbone, PNAs do not readily cross cell membranes. To overcome this, they are often conjugated to cell-penetrating peptides (CPPs), such as Tat or oligo-arginine, which facilitate their entry into cells.[7] The exact mechanisms of CPP-mediated uptake are still under investigation but are thought to involve endocytosis and direct membrane translocation.

Diagram: Cellular Uptake and Antisense Action of a PNA-CPP Conjugate

Caption: Cellular uptake and antisense mechanism of a PNA-CPP conjugate.

Safety and Handling

A Safety Data Sheet (SDS) for N-β-Aminoethyl-gly-oet 2HCl indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[8]

Conclusion

N-β-Aminoethyl-glycine ethyl ester dihydrochloride is a specialized chemical of significant interest to researchers in the fields of molecular biology, diagnostics, and drug development. Its role as a core component of the PNA backbone enables the synthesis of oligonucleotide mimics with enhanced stability and binding affinity. While detailed physicochemical data for the compound itself are somewhat limited in publicly accessible literature, its application in the well-established methodology of solid-phase PNA synthesis is clear. The resulting PNA oligomers offer a powerful platform for modulating gene expression through mechanisms such as antisense and antigene inhibition, highlighting the indirect but crucial biological relevance of their fundamental building block, N-β-Aminoethyl-gly-oet 2HCl.

References

- 1. chempep.com [chempep.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis and cellular uptake of cell delivering PNA–peptide conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. aaronchem.com [aaronchem.com]

N-β-Aminoethyl-glycine Ethyl Ester Dihydrochloride in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-β-Aminoethyl-glycine ethyl ester dihydrochloride, a derivative of N-(2-aminoethyl)glycine (AEG), is a critical building block in the synthesis of specialized peptides and peptide analogs.[1][2] Its primary role is in the construction of Peptide Nucleic Acids (PNAs), which are synthetic mimics of DNA and RNA.[2][3] In PNAs, the natural sugar-phosphate backbone is replaced by a polyamide backbone derived from repeating N-(2-aminoethyl)glycine units.[2][3] This modification imparts PNAs with unique properties, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation by nucleases and proteases.[2]

This technical guide provides an in-depth overview of the role of N-β-Aminoethyl-glycine ethyl ester dihydrochloride and its derivatives in peptide synthesis, with a focus on PNA oligomerization. It details the synthetic pathways, experimental protocols, and quantitative data associated with the use of this versatile building block.

Core Concepts: The Role of N-(2-aminoethyl)glycine in PNA Synthesis

The fundamental structure of a PNA backbone is a repeating polymer of N-(2-aminoethyl)glycine units. The nucleobases are attached to the glycine nitrogen via a methylene carbonyl linker.[4] The ethyl ester derivative, N-β-Aminoethyl-glycine ethyl ester dihydrochloride, serves as a precursor to the protected N-(2-aminoethyl)glycine backbone unit required for solid-phase synthesis.

The general strategy for incorporating AEG into a PNA sequence involves several key steps:

-

Protection of the N-terminal amine: The primary amino group of the N-(2-aminoethyl)glycine backbone is typically protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][4][5][6] This allows for controlled, stepwise addition of monomers during solid-phase synthesis.

-

Esterification of the C-terminal carboxyl group: The carboxylic acid of the glycine unit is esterified (e.g., as a methyl, ethyl, benzyl, or allyl ester) to facilitate handling and subsequent reactions.[1][4][5]

-

Coupling with a protected nucleobase: The protected AEG monomer is then coupled with a protected nucleobase acetic acid derivative to form the complete PNA monomer.

-

Solid-Phase Peptide Synthesis (SPPS): The resulting Fmoc-protected PNA monomer is used in standard Fmoc-based solid-phase peptide synthesis protocols to build the desired PNA oligomer.[1][5]

Data Presentation: Synthesis Yields and Purity

The following tables summarize quantitative data from the literature for key steps in the synthesis of PNA monomers and oligomers using N-(2-aminoethyl)glycine derivatives.

Table 1: Synthesis of N-[2-(Fmoc)aminoethyl]glycine Esters

| Ester | Starting Material | Reagents | Yield (%) | Reference |

| Benzyl | N-(2-aminoethyl)glycine | Benzyl alcohol, HCl | Not reported (low yield) | [5] |

| Allyl | N-(2-aminoethyl)glycine | Allyl alcohol, HCl | 98% | [5] |

| 4-Nitrobenzyl | N-(2-aminoethyl)glycine | 4-Nitrobenzyl alcohol, HCl | Not reported | [5] |

| tert-Butyl | N-(2-aminoethyl)glycine tert-butyl ester | Fmoc-OSu | 54% | [5] |

Table 2: PNA Monomer Synthesis and Oligomerization

| Parameter | Value | Conditions | Reference |

| PNA Monomer Coupling Yield | >95% | HATU activation | [7] |

| Final Crude PNA Oligomer Purity | 70-90% | Fmoc-SPPS | [8] |

| Overall PNA Oligomer Yield | Sequence-dependent | Fmoc-SPPS | [8] |

Experimental Protocols

Protocol 1: Synthesis of N-[2-(Fmoc)aminoethyl]glycine Allyl Ester Hydrochloride

This protocol describes a high-yield synthesis of a key intermediate for PNA monomer production.

Materials:

-

N-(2-aminoethyl)glycine

-

Allyl alcohol

-

Hydrochloric acid (gas)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Suspend N-(2-aminoethyl)glycine in allyl alcohol.

-

Saturate the suspension with HCl gas at 0 °C and then heat to reflux.

-

Monitor the reaction by TLC until completion.

-

Remove the solvent under reduced pressure to obtain the crude allyl N-(2-aminoethyl)glycinate dihydrochloride.

-

Dissolve the crude product in water and adjust the pH to 9 with sodium bicarbonate.

-

Add a solution of Fmoc-OSu in dioxane.

-

Stir the reaction mixture at room temperature overnight.

-

Extract the product with DCM.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography (silica gel, EtOAc/hexanes gradient).

-

Dissolve the purified product in DCM and precipitate the hydrochloride salt by adding HCl in dioxane.

Protocol 2: Solid-Phase Synthesis of a PNA Oligomer

This protocol outlines the general steps for the synthesis of a PNA oligomer on a solid support using Fmoc-protected PNA monomers.

Materials:

-

Fmoc-protected PNA monomers (A, C, G, T)

-

Rink amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

-

Monomer Coupling:

-

Pre-activate a solution of the Fmoc-PNA monomer (3-5 equivalents) in DMF with HATU (2.9-4.9 equivalents) and DIPEA (6-10 equivalents) for 1-2 minutes.

-

Add the activated monomer solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent monomer in the desired sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude PNA oligomer by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the PNA.

-

Wash the pellet with cold diethyl ether.

-

Dry the crude PNA under vacuum.

-

Purify the PNA by reverse-phase HPLC.

-

Mandatory Visualizations

Caption: Synthesis pathway for an Fmoc-protected PNA monomer.

Caption: General workflow for solid-phase synthesis of PNA oligomers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide nucleic acid (PNA). A DNA mimic with a pseudopeptide backbone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-β-Aminoethyl-glycine Ethyl Ester Dihydrochloride (CAS 24123-04-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-β-Aminoethyl-glycine ethyl ester dihydrochloride, with the CAS number 24123-04-4, is a synthetic organic compound of significant interest in the fields of biochemical research and pharmaceutical development. Primarily recognized as a fundamental building block for the synthesis of peptide nucleic acids (PNAs), this molecule offers a unique scaffold for creating DNA and RNA mimics with enhanced stability and binding affinity. Furthermore, its structural motif, derived from ethylenediamine, imparts chelating properties, suggesting potential applications in areas requiring metal ion sequestration. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of N-β-Aminoethyl-glycine ethyl ester dihydrochloride, with a focus on its role in pioneering research and development.

Chemical Properties and Data

N-β-Aminoethyl-glycine ethyl ester dihydrochloride is the dihydrochloride salt of the ethyl ester of N-(2-aminoethyl)glycine. This section summarizes its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 24123-04-4 | [1] |

| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | [2] |

| Molecular Weight | 219.11 g/mol | [1] |

| IUPAC Name | ethyl 2-(2-aminoethylamino)acetate;dihydrochloride | [3] |

| Synonyms | N-beta-Aminoethyl-Gly-Oet 2 HCL, N-β-Aminoethyl-glycine ethyl ester dihydrochloride, Ethyl 2-(2-aminoethylamino)acetate dihydrochloride | [1] |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Purity | ≥ 99% (TLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N-β-Aminoethyl-glycine ethyl ester dihydrochloride is not widely published, a general and logical synthetic route can be inferred from standard organic chemistry principles and published syntheses of similar N-substituted glycine esters. The synthesis generally involves a two-step process: N-alkylation followed by esterification and salt formation.

General Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of N-β-Aminoethyl-glycine ethyl ester dihydrochloride.

Caption: A logical workflow for the synthesis of N-β-Aminoethyl-glycine ethyl ester dihydrochloride.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-aminoethylamino)acetate (Free Base)

-

To a solution of excess ethylenediamine (e.g., 5-10 equivalents) in a suitable aprotic solvent such as acetonitrile or THF, slowly add ethyl bromoacetate (1 equivalent) at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to allow for the nucleophilic substitution to proceed. The excess ethylenediamine acts as both the nucleophile and a base to neutralize the HBr formed.

-

After the reaction is complete (monitored by TLC or LC-MS), the solvent and excess ethylenediamine are removed under reduced pressure.

-

The resulting residue is then taken up in a suitable solvent and washed with water or brine to remove any remaining salts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude free base of N-β-Aminoethyl-glycine ethyl ester.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolve the purified free base in a dry organic solvent such as diethyl ether or ethanol.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain N-β-Aminoethyl-glycine ethyl ester dihydrochloride as a white solid.

Core Applications and Uses

The primary utility of N-β-Aminoethyl-glycine ethyl ester dihydrochloride lies in its role as a versatile building block in chemical synthesis, particularly for biomimetic structures.

Peptide Nucleic Acid (PNA) Synthesis

The most prominent application of this compound is as a monomer for the synthesis of Peptide Nucleic Acids (PNAs).[4] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide backbone composed of N-(2-aminoethyl)glycine units.[] This modification results in an uncharged backbone, which leads to stronger and more specific binding to complementary DNA and RNA strands due to the absence of electrostatic repulsion.[6]

The N-β-Aminoethyl-glycine ethyl ester dihydrochloride serves as the core scaffold to which nucleobases are attached. The following diagram illustrates its central role in the assembly of a PNA monomer.

Caption: The central role of N-β-Aminoethyl-glycine ethyl ester dihydrochloride in PNA monomer synthesis.

PNAs are valuable tools in molecular biology and are being investigated for various therapeutic and diagnostic applications, including antisense and antigene therapies, and as components of biosensors.[7]

Chelating Agent

The ethylenediamine moiety within the structure of N-β-Aminoethyl-glycine ethyl ester dihydrochloride provides two nitrogen atoms that can act as ligands to coordinate with metal ions. This makes the compound and its derivatives potential chelating agents.[8] Chelation is a critical process in various biological and industrial applications, including the removal of heavy metals, delivery of essential metal ions, and in catalysis. While specific studies on the chelating properties of this particular ester are limited, the broader class of ethylenediamine derivatives is well-known for forming stable complexes with a variety of metal ions.[9]

Biological Activity and Signaling Pathways

Currently, there is a lack of published scientific literature detailing specific biological activities or the direct involvement of N-β-Aminoethyl-glycine ethyl ester dihydrochloride in any signaling pathways. Its primary role is that of a synthetic intermediate. The biological effects observed would be characteristic of the larger molecules, such as PNAs, that are synthesized using this compound as a building block. For instance, a PNA synthesized from this monomer could be designed to bind to a specific mRNA sequence, thereby inhibiting the translation of a particular protein. In such a scenario, the PNA would be indirectly affecting a signaling pathway by downregulating a key protein component. However, this is a function of the final PNA oligomer and not an intrinsic property of the monomer itself.

Conclusion

N-β-Aminoethyl-glycine ethyl ester dihydrochloride (CAS 24123-04-4) is a valuable chemical entity for researchers and professionals in drug development and biochemical research. Its principal application as a monomer for the synthesis of peptide nucleic acids underscores its importance in the development of next-generation diagnostics and therapeutics. While direct biological activity and detailed experimental protocols are not extensively documented, its structural features suggest a potential for use as a chelating agent. Further research into the properties and applications of this compound and its derivatives is warranted to fully explore its potential in various scientific domains.

References

- 1. chemimpex.com [chemimpex.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Synthesis and biological evaluation of 3-(2-aminoethyl) uracil derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Chelating agents and it's application | PPTX [slideshare.net]

N-beta-Aminoethyl-gly-oet 2hcl: A Technical Guide to its Application as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-beta-Aminoethyl-gly-oet 2hcl, also known as N-(2-aminoethyl)glycine ethyl ester dihydrochloride, is a versatile molecule with significant potential as a chelating agent in various scientific and pharmaceutical applications. Its structure, featuring both amino and ester functionalities, allows for the effective coordination of metal ions, making it a candidate for applications ranging from the synthesis of metallodrugs to the remediation of heavy metal contamination. This technical guide provides an in-depth overview of the core principles and experimental methodologies for characterizing the chelating properties of this compound. Due to a lack of specific published data for this exact compound, this guide focuses on the established experimental protocols and theoretical frameworks used for analogous glycine-based chelating agents.

Introduction to Chelating Properties

Chelation is a process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. The stability of these complexes is crucial for their efficacy in various applications. This compound is predicted to act as a bidentate ligand, coordinating metal ions through its amino and carbonyl oxygen atoms.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application as a chelating agent.

| Property | Value | Reference |

| Molecular Formula | C6H14N2O2·2HCl | [1][2] |

| Molecular Weight | 219.11 g/mol | [1][2] |

| Appearance | White powder | [1] |

| CAS Number | 24123-04-4 | [1][2] |

| Purity | ≥ 99% (TLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols for Characterization of Chelating Activity

The following sections detail the key experimental methodologies used to characterize the chelating activity of compounds like this compound.

Determination of Metal-Ligand Stoichiometry: Job's Plot (Method of Continuous Variation)

Objective: To determine the molar ratio at which this compound and a metal ion bind.

Methodology:

-

Prepare equimolar stock solutions of this compound and the metal salt of interest (e.g., CuSO4, NiCl2) in a suitable buffer.

-

Prepare a series of solutions with varying mole fractions of the ligand and metal ion, while keeping the total molar concentration constant.

-

Measure a physical property that is proportional to the concentration of the metal-ligand complex, such as absorbance at a specific wavelength using a UV-Vis spectrophotometer.

-

Plot the change in the measured property against the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.

Determination of Stability Constants: Potentiometric Titration

Objective: To quantify the stability of the metal-ligand complexes by determining their formation constants (log K).

Methodology:

-

Calibrate a pH electrode with standard buffer solutions.

-

Prepare a solution containing known concentrations of this compound, the metal ion, and a strong acid (to lower the initial pH).

-

Titrate this solution with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH after each addition of the base.

-

The titration data is then analyzed using computer programs (e.g., BEST, Hyperquad) to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Prepare solutions of this compound and the metal ion in the same buffer.

-

Load the ligand solution into the ITC syringe and the metal ion solution into the sample cell.

-

Perform a series of injections of the ligand into the metal solution while monitoring the heat change.

-

The resulting data is a plot of heat change per injection versus the molar ratio of ligand to metal.

-

This data is fitted to a binding model to determine the thermodynamic parameters. It is crucial to account for the heat of dilution and any buffer-metal interactions.

Quantitative Data on Related Compounds

Table 1: Stability Constants (log β) of Glycine Complexes with Various Metal Ions

| Metal Ion | log β1 | log β2 |

| Co(II) | 4.64 | 8.41 |

| Ni(II) | 5.75 | 10.51 |

| Cu(II) | 8.22 | 15.02 |

| Zn(II) | 4.85 | 9.21 |

Note: These values are for glycine and serve as a general reference. The stability constants for this compound may differ.

Potential Applications in Drug Development and Research

The chelating properties of this compound suggest several potential applications:

-

Drug Delivery: As a component in drug delivery systems to enhance the solubility and stability of metal-containing active pharmaceutical ingredients.

-

Synthesis of Bioactive Molecules: As a building block in the synthesis of peptide-based drugs and other biologically active compounds where metal coordination is desired.

-

Heavy Metal Detoxification: As a potential therapeutic agent for the removal of toxic heavy metals from biological systems, although this requires extensive further research.

-

Biochemical Research: As a tool in biochemical assays to control the concentration of free metal ions, which can be critical for enzyme activity and other biological processes.

Conclusion

This compound presents a promising scaffold for the development of novel chelating agents. While a comprehensive dataset on its metal-binding properties is yet to be established, the experimental protocols outlined in this guide provide a clear roadmap for its characterization. Future research should focus on systematically determining the stability constants and thermodynamic profiles of its complexes with a range of biologically and environmentally relevant metal ions. Such data will be invaluable for unlocking the full potential of this compound in pharmaceutical and scientific applications.

References

The Genesis of a Synthetic Nucleotide: A Technical Guide to N-(2-Aminoethyl)glycine Ethyl Ester Dihydrochloride

For Immediate Release

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)glycine ethyl ester dihydrochloride, a foundational component in the development of synthetic nucleic acid analogs. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's discovery, its pivotal role in the history of genetic research, and the methodologies for its synthesis and application.

Executive Summary

N-(2-Aminoethyl)glycine ethyl ester dihydrochloride, while appearing under various synonyms, is a molecule of significant interest not for its direct biological activity, but as a fundamental building block for Peptide Nucleic Acid (PNA). Its history is inextricably linked to the groundbreaking invention of PNA in 1991 by Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt. This guide illuminates the compound's properties, its historical context, and the experimental frameworks associated with its use. As a synthetic precursor, it does not have a known role in natural signaling pathways; its importance lies in its application in the synthesis of molecules designed to mimic and interact with DNA and RNA.

Compound Identification and Properties

The compound is most accurately identified as N-(2-Aminoethyl)glycine ethyl ester dihydrochloride. Due to its specific use as a monomer in PNA synthesis, it is often referred to by abbreviations related to this application.

| Property | Value | Citation(s) |

| Standard Name | N-(2-Aminoethyl)glycine ethyl ester dihydrochloride | [1] |

| Synonyms | N-beta-Aminoethyl-gly-oet 2hcl, N-β-Aminoethyl-Gly-OEt·2HCl, N-BETA-AMINOETHYL-GLYCINE-ETHYL ESTER DIHYDROCHLORIDE | N/A |

| CAS Number | 24123-04-4 | N/A |

| Molecular Formula | C6H16Cl2N2O2 | N/A |

| Molecular Weight | 219.11 g/mol | N/A |

| Appearance | White powder | N/A |

| Primary Application | Monomer for Peptide Nucleic Acid (PNA) synthesis | [2][3] |

Discovery and Historical Context: The Invention of PNA

The discovery of N-(2-Aminoethyl)glycine ethyl ester dihydrochloride is not a standalone event but a crucial step in the conceptualization and synthesis of Peptide Nucleic Acid (PNA). In 1991, a team of researchers in Copenhagen—Nielsen, Egholm, Berg, and Buchardt—published a seminal paper in Science detailing a novel polyamide nucleic acid mimic.[4]

The central innovation was the replacement of the natural sugar-phosphate backbone of DNA with a repeating N-(2-aminoethyl)glycine unit, linked by peptide bonds.[3] This design yielded an uncharged, achiral backbone that could still support nucleobases and hybridize with DNA and RNA with high affinity and specificity.[4][5] The ethyl ester dihydrochloride form of the N-(2-aminoethyl)glycine monomer was a key precursor for the solid-phase synthesis of these first PNA oligomers.[2][6]

The motivation behind this research was to create a DNA mimic that could bind strongly and specifically to natural nucleic acids, opening up new avenues for diagnostics and therapeutics.[7] The N-(2-aminoethyl)glycine backbone, being resistant to degradation by nucleases and proteases, offered a significant advantage in stability over natural oligonucleotides.[7]

Interestingly, the N-(2-aminoethyl)glycine (AEG) core has been found to be produced by cyanobacteria, leading to the "PNA world hypothesis," which speculates that PNA or a similar structure could have been a precursor to RNA-based life.[7]

Experimental Protocols

While the original 1991 Science paper by Nielsen et al. does not provide a detailed experimental protocol for the synthesis of the monomer itself, subsequent literature on PNA synthesis outlines the general chemical strategies. The synthesis of PNA monomers, including the N-(2-aminoethyl)glycine ethyl ester, typically follows a multi-step organic synthesis route.

General Synthesis Strategy for the PNA Backbone Monomer

The synthesis of the N-(2-aminoethyl)glycine backbone generally involves the protection of functional groups, followed by alkylation and subsequent deprotection steps. A common modern approach is outlined below, which illustrates the fundamental chemical transformations.

Objective: To synthesize a protected N-(2-aminoethyl)glycine ester suitable for solid-phase PNA synthesis.

Key Reactions:

-

Protection of Ethylenediamine: One of the amino groups of ethylenediamine is protected, often with a Boc (tert-butyloxycarbonyl) group.

-

Alkylation: The mono-protected ethylenediamine is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) to introduce the glycine moiety.

-

Purification and Salt Formation: The resulting product is purified and can be converted to its dihydrochloride salt for stability and ease of handling.

Solid-Phase PNA Oligomer Synthesis

Once the monomer is synthesized and appropriately protected (e.g., with an Fmoc group on the primary amine), it is used in solid-phase peptide synthesis to build the PNA chain.

Workflow:

-

Resin Preparation: A solid support resin is prepared with the first PNA monomer attached.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.

-

Coupling: The next protected PNA monomer is added and coupled to the deprotected amine.

-

Capping (Optional): Any unreacted amines are capped to prevent the formation of deletion sequences.

-

Repeat: The deprotection and coupling steps are repeated until the desired PNA sequence is assembled.

-

Cleavage and Deprotection: The completed PNA chain is cleaved from the resin, and all protecting groups are removed.

-

Purification: The final PNA oligomer is purified, typically by HPLC.

Signaling Pathways and Biological Activity

There is no scientific evidence to suggest that N-(2-Aminoethyl)glycine ethyl ester dihydrochloride is involved in any known biological signaling pathways. As a synthetic molecule, its primary role is that of an intermediate in the chemical synthesis of PNA.

The biological effects of interest are those of the final PNA oligomers, which are designed to function as antisense and antigene agents by binding to specific DNA or RNA sequences, thereby modulating gene expression.[3] The N-(2-aminoethyl)glycine backbone itself is not known to interact with cellular signaling receptors or enzymes in the way that endogenous signaling molecules do.

While the amino acid glycine is a known neurotransmitter with well-characterized signaling pathways involving glycine receptors (GlyRs) and co-agonist activity at NMDA receptors, it is crucial to distinguish it from its synthetic derivative, N-(2-aminoethyl)glycine. The structural modifications in the latter preclude it from acting on the signaling pathways of natural glycine.

Conclusion

N-(2-Aminoethyl)glycine ethyl ester dihydrochloride holds a significant place in the history of molecular biology and biotechnology as a key component in the revolutionary development of Peptide Nucleic Acids. Its discovery is synonymous with the work of Nielsen, Egholm, Berg, and Buchardt in 1991, which introduced a powerful new tool for genetic research and therapeutic development. While devoid of a natural role in cellular signaling, its utility as a synthetic building block continues to be relevant in the creation of advanced diagnostic and therapeutic agents based on PNA technology. This guide has provided a detailed account of its origins, properties, and the experimental context of its use, offering a valuable resource for professionals in the field.

References

- 1. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 3. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]

- 4. Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide to N-β-Aminoethyl-glycine Ethyl Ester Dihydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-β-Aminoethyl-glycine ethyl ester dihydrochloride (N-β-Ae-Gly-OEt·2HCl) is a versatile chemical scaffold that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its inherent structural features, including a primary amine, a secondary amine, and an ethyl ester, provide multiple points for chemical modification, leading to the generation of diverse derivatives and analogs. These compounds have garnered significant interest in medicinal chemistry and drug development due to their potential therapeutic applications, ranging from anticancer and antimicrobial agents to modulators of neurological pathways.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to N-β-Ae-Gly-OEt·2HCl derivatives and analogs, with a focus on quantitative data and mechanistic insights.

Core Compound Profile: N-β-Aminoethyl-glycine ethyl ester dihydrochloride

| Property | Value | Reference |

| Synonyms | N-β-Aminoethyl-Gly-OEt·2HCl, Ethyl 2-(2-aminoethylamino)acetate dihydrochloride | [1] |

| CAS Number | 24123-04-4 | [1] |

| Molecular Formula | C6H14N2O2·2HCl | [1] |

| Molecular Weight | 219.11 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (TLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of Derivatives and Analogs

The structural versatility of N-β-Ae-Gly-OEt·2HCl allows for the synthesis of a variety of derivatives, most notably Peptide Nucleic Acids (PNAs) and other N-substituted glycine analogs.

Peptide Nucleic Acid (PNA) Monomer Synthesis

N-(2-aminoethyl)glycine is the foundational backbone for Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA.[2] The synthesis of PNA monomers typically involves the protection of the amino groups followed by the coupling of a nucleobase-containing moiety. A common strategy employs the use of Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the amino functionalities.

A generalized scheme for the synthesis of a PNA monomer starting from an N-(2-aminoethyl)glycine derivative is depicted below.

Caption: General workflow for the synthesis of a Peptide Nucleic Acid (PNA) monomer.

Solid-Phase Synthesis of PNA Oligomers

PNA oligomers are assembled using solid-phase synthesis (SPS), a technique adapted from peptide synthesis.[3] The process involves the sequential addition of protected PNA monomers to a growing chain anchored to a solid support, typically a resin.[3]

Biological Activities and Quantitative Data

Derivatives of N-β-aminoethyl-glycine have demonstrated a range of biological activities, including cytotoxic and antimicrobial effects.

Cytotoxicity of N-Substituted Glycine Derivatives

A study on aliphatic N-substituted glycine derivatives revealed their cytotoxic potential against human foreskin fibroblast (HFF) cells. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of exposure.

| Compound | R Group | IC50 (µM) against HFF Cells[1][4] |

| Propyl-glycine | Propyl | > 344 |

| Butyl-glycine | Butyl | > 344 |

| sec-Butyl-glycine | sec-Butyl | > 344 |

| tert-Butyl-glycine | tert-Butyl | > 344 |

| Pentyl-glycine | Pentyl | > 344 |

| Isopentyl-glycine | Isopentyl | > 344 |

| tert-Pentyl-glycine | tert-Pentyl | > 344 |

| Hexyl-glycine | Hexyl | > 344 |

| 2-Aminoheptyl-glycine | 2-Aminoheptyl | 127 |

| Octyl-glycine | Octyl | > 344 |

Anticancer Activity of Glycine-Conjugated Hybrid Compounds

Glycine-conjugated hybrid molecules incorporating coumarin, thiophene, and quinazoline moieties have been synthesized and evaluated for their anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cell lines.

| Compound ID | IC50 (µg/L) against PC-3 Cells[5] | IC50 (µg/L) against MCF-7 Cells[5] |

| 9a | 47.4 ± 1.3 | 40.5 ± 1.2 |

| 9b | 35.8 ± 1.5 | 38.6 ± 1.1 |

| 9c | 34.1 ± 1.2 | 21.5 ± 1.3 |

| 9d | 29.5 ± 1.1 | 25.4 ± 1.4 |

| 9e | 20.3 ± 1.3 | 22.1 ± 1.2 |

| 9f | 14.7 ± 1.4 | 16.5 ± 1.2 |

| Cisplatin (Control) | 18.2 ± 1.2 | 20.1 ± 1.3 |

Antimicrobial Activity of Glycine-Derived Quaternary Ammonium Salts

Glycine-derived quaternary ammonium salts (QASs) have been investigated for their antimicrobial activity. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

| Compound (DMGM-n) | n (Alkyl Chain Length) | MIC (µmol/L) against Rhodotorula rubra[3] | MIC (µmol/L) against Saccharomyces cerevisiae[3] |

| DMGM-12 | 12 | >400 | >400 |

| DMGM-14 | 14 | 5 | 5 |

| DMGM-16 | 16 | 10 | 10 |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section provides protocols for key experiments related to the synthesis and evaluation of N-β-aminoethyl-glycine derivatives.

Synthesis of Aliphatic N-Substituted Glycine Derivatives

This protocol describes a green synthesis approach for N-substituted glycine derivatives.[4]

Materials:

-

Glycine

-

Appropriate alkyl halide (e.g., propyl bromide, butyl bromide, etc.)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., water or ethanol)

Procedure:

-

Dissolve glycine and the base in the chosen solvent in a round-bottom flask.

-

Add the alkyl halide to the reaction mixture.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain the N-substituted glycine derivative.

-

Characterize the final product using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[4]

Solid-Phase Synthesis of Peptide Nucleic Acids (PNAs)

The following is a general protocol for the manual solid-phase synthesis of PNA oligomers using Boc/Cbz protected monomers.[6]

Materials:

-

Merrifield resin (e.g., methylbenzhydrylamine - MBHA resin)

-

Boc/Cbz-protected PNA monomers

-

Coupling agent (e.g., HBTU/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent (e.g., Trifluoroacetic acid - TFA)

-

Capping agent (e.g., acetic anhydride)

-

Solvents (e.g., Dichloromethane - DCM, N,N-Dimethylformamide - DMF)

-

Cleavage cocktail (e.g., TFA/m-cresol)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

First Monomer Coupling:

-

Dissolve the first Boc-protected PNA monomer, coupling agent, and HOBt in DMF.

-

Add DIPEA to the resin, followed by the monomer solution.

-

Agitate the mixture for a specified time to ensure complete coupling.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Capping: Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted amino groups.

-

Boc Deprotection: Remove the Boc protecting group by treating the resin with TFA in DCM.

-

Chain Elongation: Repeat steps 2-4 for each subsequent monomer to build the desired PNA sequence.

-

Cleavage and Final Deprotection: After the final monomer is added and deprotected, cleave the PNA oligomer from the resin and remove the Cbz protecting groups using a cleavage cocktail.

-

Purification: Purify the crude PNA oligomer using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final PNA product by mass spectrometry.

Caption: Workflow for the solid-phase synthesis of Peptide Nucleic Acids (PNAs).

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cell lines, such as the IC50 values for the N-substituted glycine derivatives on HFF cells.[1]

Materials:

-

Human foreskin fibroblast (HFF) cell line

-

DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

Test compounds (N-substituted glycine derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HFF cells into 96-well plates at a density of 1 x 10⁴ cells/mL and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare various concentrations of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for many N-β-aminoethyl-glycine derivatives are still under investigation. However, some insights have been gained into their potential cellular targets and pathways.

Interaction with DNA

Molecular docking studies have suggested that certain N-substituted glycine derivatives, such as octyl- and 2-aminoheptyl-glycine, have a high tendency to interact with DNA. This interaction is likely mediated through groove binding.[4] The presence of both hydrophobic alkyl chains and the amino acid backbone may contribute to this binding affinity.

Potential for Kinase Inhibition

The structural features of some N-β-aminoethyl-glycine derivatives make them potential candidates for kinase inhibitors. The nitrogen atoms can act as hydrogen bond donors and acceptors, which is a common feature in many kinase inhibitors that bind to the ATP-binding pocket of kinases. Further screening and structure-activity relationship (SAR) studies are needed to explore this potential.

As more research becomes available on the specific molecular targets of these compounds, detailed signaling pathway diagrams can be constructed to illustrate their mechanisms of action. Currently, a generalized pathway for a hypothetical kinase inhibitor derivative is presented below.

Caption: A generalized signaling pathway illustrating the potential mechanism of a kinase inhibitor derivative.

Conclusion

N-β-Aminoethyl-glycine ethyl ester dihydrochloride and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic accessibility and the potential for structural modifications make this scaffold an attractive starting point for the development of novel therapeutic agents. This technical guide has provided an overview of the current knowledge on these compounds, including their synthesis, quantitative biological data, and detailed experimental protocols. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in a broader range of diseases. The data and protocols presented herein should serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal Tethering Enhances Drug Fragment Affinity for G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Potential Research Applications of N-beta-Aminoethyl-gly-oet 2hcl

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-beta-Aminoethyl-gly-oet 2hcl, chemically known as N-(2-aminoethyl)glycine ethyl ester dihydrochloride, is a versatile synthetic building block with significant potential in biomedical research and drug development. Its primary and most extensively documented application lies in the synthesis of Peptide Nucleic Acid (PNA) monomers. PNAs, synthetic analogs of DNA and RNA, exhibit unique properties that make them powerful tools for modulating gene expression. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its role in the synthesis of PNA oligomers and their subsequent use as antisense and antigene agents. This document details synthetic methodologies, summarizes available quantitative biological data, and outlines experimental protocols for the evaluation of PNA efficacy.

Chemical Properties and Synthesis

This compound is a white crystalline powder with the molecular formula C6H16Cl2N2O2 and a molecular weight of 219.11 g/mol .[1] It serves as a key precursor for the N-(2-aminoethyl)glycine backbone of PNA.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24123-04-4 | [1] |

| Molecular Formula | C6H16Cl2N2O2 | [1] |

| Molecular Weight | 219.11 g/mol | [1] |

| Appearance | White powder | [2] |

| Storage Temperature | -15°C | [1][2] |

The synthesis of PNA monomers using this compound or its derivatives typically involves the coupling of a protected N-(2-aminoethyl)glycine ester with a nucleobase-containing acetic acid derivative. The ethyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, which is then coupled to the growing PNA chain during solid-phase synthesis.

Core Application: Peptide Nucleic Acid (PNA) Monomer Synthesis

The fundamental application of this compound is as a foundational element for the N-(2-aminoethyl)glycine backbone of PNAs.[3] This unique, uncharged polyamide backbone confers upon PNAs remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and resistance to enzymatic degradation by nucleases and proteases.

Experimental Protocol: Solid-Phase Synthesis of PNA Oligomers

Solid-phase synthesis is the standard method for preparing PNA oligomers. The following protocol is a generalized procedure based on established methods.[4][5]

Materials:

-

Fmoc-protected PNA monomers (derived from N-(2-aminoethyl)glycine esters)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (20%)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

-

Automated peptide synthesizer or manual synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine.

-

Monomer Coupling: Activate the first Fmoc-PNA monomer with a coupling reagent (e.g., HBTU/DIPEA in DMF) and couple it to the resin.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent monomer in the desired sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the PNA oligomer from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude PNA oligomer by reverse-phase high-performance liquid chromatography (RP-HPLC).

Research Applications of Derived PNA Oligomers

PNA oligomers synthesized using this compound as a precursor have a wide range of research applications, primarily centered on the sequence-specific modulation of gene expression.

Antisense Applications

Antisense PNAs are designed to bind to specific messenger RNA (mRNA) transcripts, thereby inhibiting translation into protein. This steric hindrance of the ribosomal machinery is a powerful tool for studying gene function and for therapeutic development.

Table 2: Quantitative Data for Antisense PNA Activity

| Target Gene | PNA Sequence/Modification | Cell Line | IC50 / % Inhibition | Reference |

| Human Telomerase (hTR) | 13-mer PNA | Human Melanoma | Dose-dependent reduction | [6] |

| Human Telomerase (hTR) | 11 to 13-mer PNA | In vitro | IC50 ~10 nM | [7] |

| KRAS G12D | CPP-PNA-G12D-1 | Pancreatic Ductal Adenocarcinoma | IC50 in nanomolar range | [1] |

| c-myc | 17-mer PNA-NLS | Burkitt's Lymphoma | 75% inhibition of MYC expression at 10 µM | [8] |

Experimental Protocol: Evaluation of Antisense PNA Activity

-

PNA-Peptide Conjugation (Optional): To enhance cellular uptake, PNAs can be conjugated to cell-penetrating peptides (CPPs).[9]

-

Cell Culture and Treatment: Culture target cells (e.g., cancer cell lines) under standard conditions. Treat cells with varying concentrations of the antisense PNA.

-

Cellular Uptake Analysis: To confirm intracellular delivery, fluorescently label the PNA and visualize uptake using confocal microscopy or quantify by flow cytometry.[10][11][12]

-

Analysis of Gene Expression:

-

RT-qPCR: Isolate total RNA and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the levels of the target mRNA.

-

Western Blotting: Prepare cell lysates and perform western blotting to quantify the protein levels of the target gene.

-

-

Cell Viability/Proliferation Assay: Use assays such as MTT or colony formation assays to determine the effect of the antisense PNA on cell viability and proliferation.[11]

Antigene Applications

Antigene PNAs are designed to bind directly to double-stranded DNA in the nucleus, forming a PNA-DNA-PNA triplex or a strand invasion complex. This binding can physically block the binding of transcription factors or RNA polymerase, thereby inhibiting the transcription of a target gene.

Experimental Protocol: Evaluation of Antigene PNA Activity

-

PNA Design and Synthesis: Design PNAs to target specific regulatory regions of a gene, such as the promoter or enhancer. Synthesize and purify the PNA.

-

Cell Culture and Transfection: Culture target cells and transfect with the antigene PNA. Cationic lipids or conjugation to nuclear localization signals (NLS) can facilitate nuclear delivery.

-

Chromatin Immunoprecipitation (ChIP): Use ChIP to confirm the binding of the PNA to the target genomic locus.

-

Analysis of Gene Transcription:

-

RT-qPCR: Measure the levels of the target pre-mRNA and mRNA to assess the inhibition of transcription.

-

Nuclear Run-on Assay: Directly measure the rate of transcription of the target gene.

-

-

Phenotypic Assays: Evaluate the downstream effects of gene silencing, such as changes in cell cycle, apoptosis, or other relevant cellular processes.

Signaling Pathways Modulated by PNA

By targeting key genes, PNAs can modulate entire signaling pathways. For example, targeting oncogenes like KRAS or c-myc can disrupt downstream pathways involved in cell proliferation, survival, and metastasis.

KRAS Signaling Pathway

The KRAS gene is a frequently mutated oncogene in many cancers. PNAs targeting mutant KRAS can inhibit its expression, leading to the downregulation of downstream effector pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately inducing apoptosis and inhibiting tumor growth.

Conclusion

This compound is a pivotal starting material for the synthesis of PNA monomers, which are subsequently assembled into oligomers with significant potential in molecular biology and therapeutic research. The ability of PNAs to specifically modulate gene expression through antisense and antigene mechanisms makes them invaluable tools for studying gene function and for the development of novel therapeutic strategies against a range of diseases, including cancer and genetic disorders. Further research into optimizing PNA delivery and efficacy will continue to expand the research applications of this versatile chemical compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Inhibiting mutant KRAS G12D gene expression using novel peptide nucleic acid-based antisense: A potential new drug candidate for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 4. scienceopen.com [scienceopen.com]

- 5. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of telomerase activity by a cell-penetrating peptide nucleic acid construct in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PNA and Oligonucleotide Inhibitors of Human Telomerase - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Peptide-PNA Conjugates - Creative Peptides [pna.creative-peptides.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

N-β-Aminoethyl-glycine (AEG) in Prebiotic Chemistry: A Technical Guide

Abstract: The origin of life is a question that has long captivated scientists. A central hypothesis, the "RNA world," posits that RNA was the primary genetic material. However, the prebiotic synthesis of RNA faces significant hurdles. This has led to the exploration of alternative genetic polymers that could have preceded RNA. One promising candidate is Peptide Nucleic Acid (PNA), a stable and robust analogue of DNA and RNA. The backbone of PNA is composed of repeating units of N-(2-aminoethyl)glycine (AEG). This technical guide provides an in-depth exploration of AEG's role in prebiotic chemistry, focusing on its synthesis, potential for oligomerization, and its central position in the PNA world hypothesis. This document is intended for researchers, scientists, and drug development professionals interested in the origins of life and the development of novel nucleic acid analogues.

Introduction: The Pre-RNA World and the Rise of PNA

The RNA world hypothesis, while influential, is not without its challenges, including the instability of ribose and the difficulty of prebiotic nucleotide synthesis. This has led to the proposal of a "pre-RNA world" where a simpler, more robust genetic polymer initiated life's journey. Peptide Nucleic Acid (PNA) has emerged as a compelling candidate for this primordial genetic material.[1] PNA's backbone is a polyamide chain of repeating N-(2-aminoethyl)glycine (AEG) units, to which nucleobases are attached.[2][3] This structure confers remarkable stability to PNA, making it resistant to enzymatic degradation and stable over a wide pH range.[2]

The plausibility of a PNA-based origin of life hinges on the prebiotic availability of its constituent monomers, most notably AEG. This guide delves into the prebiotic synthesis of AEG, its potential for forming polymers under early Earth conditions, and its role in the broader context of the origin of life.

Prebiotic Synthesis of N-(2-aminoethyl)glycine (AEG)

Several plausible pathways for the abiotic synthesis of AEG on the early Earth have been proposed and experimentally supported. These routes start from simple, abundant precursor molecules.

Electric Discharge in a Reducing Atmosphere (Miller-Urey Type Synthesis)

Experiments simulating the effects of lightning on a primitive Earth atmosphere have demonstrated the formation of a variety of organic molecules, including amino acids. It has been shown that N-(2-aminoethyl)glycine can be produced in electric discharge reactions from a mixture of methane (CH₄), nitrogen (N₂), ammonia (NH₃), and water (H₂O).[1] These experiments suggest that energetic events in the prebiotic atmosphere could have been a significant source of AEG.

Strecker Synthesis from Ethylenediamine

The Strecker synthesis is a well-established method for producing amino acids from aldehydes, ammonia, and cyanide. A plausible prebiotic adaptation of this synthesis for AEG involves the reaction of ethylenediamine with cyanide.[1] Ethylenediamine itself is a product of electric discharge experiments and ammonium cyanide polymerizations, making this a robust pathway for AEG formation on the early Earth.

Experimental Protocols

While specific, detailed experimental protocols for the prebiotic synthesis of AEG are not extensively documented, the following are plausible methodologies based on established prebiotic chemistry experiments.

Proposed Protocol for Miller-Urey Synthesis of AEG

This protocol is adapted from general Miller-Urey experiment procedures.

Objective: To simulate the production of N-(2-aminoethyl)glycine in a prebiotic atmosphere via electric discharge.

Materials:

-

A Miller-Urey-type apparatus (a closed system of glass flasks and tubes).

-

Gases: Methane (CH₄), Ammonia (NH₃), Hydrogen (H₂).

-

Sterile, deionized water.

-

High-voltage power source with tungsten electrodes.

-

Heating mantle and condenser.

-

Analytical equipment for product identification (e.g., HPLC, GC-MS).

Procedure:

-

Apparatus Sterilization: The entire glass apparatus is thoroughly cleaned and sterilized to prevent microbial contamination.

-

Water Addition: A volume of sterile, deionized water is added to the lower flask, representing the primitive ocean.

-

Atmosphere Creation: The apparatus is evacuated to a high vacuum. The prebiotic gas mixture (e.g., 100 mmHg H₂, 200 mmHg CH₄, and 200 mmHg NH₃) is then introduced into the main flask.

-

Initiation of the Experiment: The water in the lower flask is gently heated to create water vapor, which circulates with the gases. A continuous electric spark is discharged between the electrodes in the main flask to simulate lightning.

-

Reaction Duration: The experiment is run continuously for a period of one week.

-